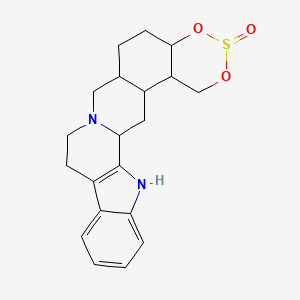
Yohimbyl alcohol cyclic sulfite ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yohimbyl alcohol cyclic sulfite ester is a specialized organosulfur compound. It is a derivative of yohimbyl alcohol, which is known for its biological activity, particularly in the context of alpha-2 adrenergic receptor antagonism. The cyclic sulfite ester functional group introduces unique chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of yohimbyl alcohol cyclic sulfite ester typically involves the reaction of yohimbyl alcohol with sulfur trioxide or a sulfur trioxide equivalent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfite ester. Common solvents used include dichloromethane or chloroform. The reaction may require a catalyst, such as pyridine, to facilitate the formation of the cyclic sulfite ester.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
Yohimbyl alcohol cyclic sulfite ester can undergo various chemical reactions, including:
Oxidation: The sulfite ester can be oxidized to a sulfate ester using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfite ester can yield the corresponding thiol or sulfide, depending on the reducing agent used.
Substitution: The cyclic sulfite ester can undergo nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfate esters.
Reduction: Thiols, sulfides.
Substitution: Various substituted yohimbyl derivatives.
科学研究应用
Yohimbyl alcohol cyclic sulfite ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of yohimbyl alcohol cyclic sulfite ester involves its interaction with molecular targets such as enzymes and receptors. The cyclic sulfite ester group can undergo hydrolysis to release yohimbyl alcohol, which then exerts its biological effects by antagonizing alpha-2 adrenergic receptors. This leads to increased release of norepinephrine and enhanced sympathetic nervous system activity.
相似化合物的比较
Similar Compounds
Yohimbine: A well-known alpha-2 adrenergic receptor antagonist.
Yohimbyl alcohol: The parent compound of yohimbyl alcohol cyclic sulfite ester.
Cyclic sulfate esters: Similar in structure but with different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclic sulfite ester group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
439-64-5 |
|---|---|
分子式 |
C20H24N2O3S |
分子量 |
372.5 g/mol |
IUPAC 名称 |
6,8-dioxa-7λ4-thia-14,24-diazahexacyclo[12.11.0.03,12.04,9.017,25.018,23]pentacosa-17(25),18,20,22-tetraene 7-oxide |
InChI |
InChI=1S/C20H24N2O3S/c23-26-24-11-16-15-9-18-20-14(13-3-1-2-4-17(13)21-20)7-8-22(18)10-12(15)5-6-19(16)25-26/h1-4,12,15-16,18-19,21H,5-11H2 |
InChI 键 |
LQYRZOSVKDSOFB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(COS(=O)O2)C3C1CN4CCC5=C(C4C3)NC6=CC=CC=C56 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)

![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
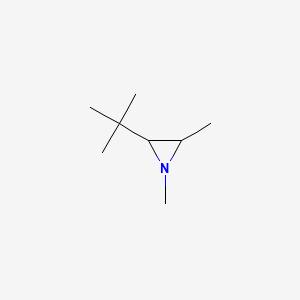
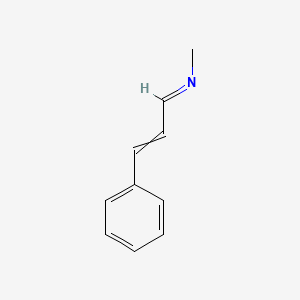
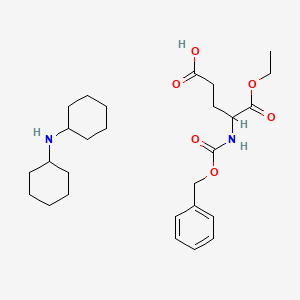
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
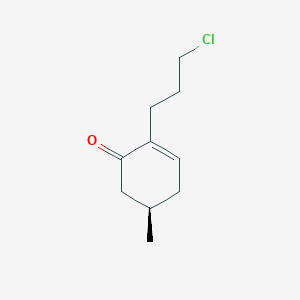
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)

